molecular formula C14H15Cl2N3OS B2377693 N2-tert-butyl-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine CAS No. 339106-66-0

N2-tert-butyl-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine

Cat. No.: B2377693
CAS No.: 339106-66-0
M. Wt: 344.25
InChI Key: LKDLDUKXZNPBMD-UHFFFAOYSA-N
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Description

N2-tert-Butyl-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine (CAS No. 339106-66-0) is a thiazole derivative characterized by a 1,3-thiazole core substituted with a tert-butyl group at the N2 position and a 2,4-dichlorobenzoyl moiety at the C5 position. Its molecular formula is C₁₄H₁₅Cl₂N₃OS, with a molecular weight of 344.25 g/mol . The compound is primarily used in research settings, particularly in medicinal chemistry, due to its structural similarity to bioactive thiazole derivatives.

Properties

IUPAC Name

[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3OS/c1-14(2,3)19-13-18-12(17)11(21-13)10(20)8-5-4-7(15)6-9(8)16/h4-6H,17H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDLDUKXZNPBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=C(S1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone involves several steps. One common synthetic route includes the reaction of 2,4-dichlorobenzoyl chloride with 4-amino-2-(tert-butylamino)-1,3-thiazole under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone has several scientific research applications:

Mechanism of Action

Similar compounds to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone include other thiazole derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Benzoyl Derivatives

a. N2-tert-Butyl-5-(4-fluorobenzoyl)-1,3-thiazole-2,4-diamine (CAS 339106-68-2)
  • Molecular Formula : C₁₄H₁₆FN₃OS
  • Molecular Weight : 293.36 g/mol
  • Key Differences : Replaces the 2,4-dichloro substitution with a single 4-fluoro group.
  • Impact : Reduced molecular weight and altered electronic properties due to fluorine’s electronegativity. The absence of a second halogen may decrease binding affinity to hydrophobic enzyme pockets compared to the dichloro analog .
b. N-(2,4-Dichlorobenzoyl)-N’-phenylthiourea
  • Structure : Lacks the thiazole core but retains the 2,4-dichlorobenzoyl group linked to a thiourea moiety.
  • Activity : Demonstrates cytotoxicity against MCF-7 and T47D breast cancer cell lines (IC₅₀ values: 12–25 µM), highlighting the role of the dichlorobenzoyl group in anticancer activity .

Thiazole Derivatives with Bulky Substituents

a. N-(4-tert-Butyl-5-benzyl-1,3-thiazol-2-yl)amide Derivatives
  • Structure : Features a benzyl group at C5 and amide substituents at N2.
  • Activity : Exhibits anticancer properties, with specific derivatives showing inhibition of tumor cell proliferation. The tert-butyl group enhances metabolic stability, while the benzyl moiety modulates receptor interactions .
b. 2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione
  • Structure : Combines a thiazole ring with a phthalimide group.
  • Activity : Reported as an antiviral and antifungal agent. The phthalimide group introduces π-stacking capabilities, differing from the dichlorobenzoyl group’s hydrophobic interactions .

Metal Complexes and Thiourea Derivatives

a. Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III)
  • Structure : Incorporates a dichlorobenzoyl-thiourea ligand coordinated to Fe(III).
  • Activity : Shows a binding affinity (ΔG = -7.76 kcal/mol) to ribonucleotide reductase, outperforming hydroxyurea (-6.52 kcal/mol). The dichlorobenzoyl group enhances ligand-receptor stability .

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₄H₁₅Cl₂N₃OS 344.25 2,4-Dichlorobenzoyl, tert-butyl
4-Fluoro Analog C₁₄H₁₆FN₃OS 293.36 4-Fluorobenzoyl, tert-butyl
N-(4-tert-Butyl-5-benzyl-thiazol-2-yl)amide Variable* ~350–400 Benzyl, amide, tert-butyl
Fe(III) Thiourea Complex C₁₈H₁₄Cl₄FeN₆O₂S₂ 598.06 2,4-Dichlorobenzoyl, thiourea, Fe(III)

*Variable depending on specific amide substituents.

Discussion of Key Findings

  • Role of Halogen Substituents : The 2,4-dichlorobenzoyl group in the target compound and its analogs enhances bioactivity through hydrophobic interactions and electron-withdrawing effects, critical for binding to enzymes like ribonucleotide reductase .
  • Impact of tert-Butyl Group : This substituent improves metabolic stability and steric hindrance, reducing off-target interactions compared to smaller alkyl groups .
  • Thiazole vs. Thiadiazole Cores : While thiadiazole derivatives (e.g., 1,3,4-thiadiazoles in –8) exhibit insecticidal activity, thiazole derivatives are more commonly associated with anticancer and antiviral applications due to their nitrogen-rich aromatic system .

Biological Activity

N2-tert-butyl-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine (CAS No. 339106-66-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxicity, and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of thiazole derivatives followed by acylation. The structure has been characterized using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the molecular integrity and purity of the compound.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • MCF-7 (breast cancer) : The compound demonstrated significant cytotoxicity with an IC50 value indicating potent activity against this cell line.
  • T47D (breast cancer) : Similar results were observed, suggesting that the compound may inhibit cell proliferation effectively.

The cytotoxicity profile suggests that this compound could be a promising candidate for further development as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce apoptosis in cancer cells by interfering with cell cycle checkpoints.
  • Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS have been observed in treated cells, leading to oxidative stress and subsequent cell death.
  • Targeting Specific Pathways : Preliminary studies suggest potential interactions with signaling pathways involved in cell survival and proliferation.

Data Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-715.0
T47D20.5
Vero>100

Case Studies and Research Findings

Case Study 1: Anticancer Activity Evaluation
A study conducted by Kesuma et al. synthesized related thiourea analogs and assessed their anticancer properties. They found that compounds similar to this compound exhibited micromolar inhibitory activity against various cancer types including colorectal and lung cancers. These findings support the notion that thiazole derivatives can serve as effective anticancer agents .

Case Study 2: Molecular Docking Studies
Molecular docking studies have suggested that this compound may interact with key enzymes involved in cancer progression. For instance, binding affinity studies indicate potential interactions with dihydrofolate reductase (DHFR), which is critical for DNA synthesis in rapidly dividing cells .

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